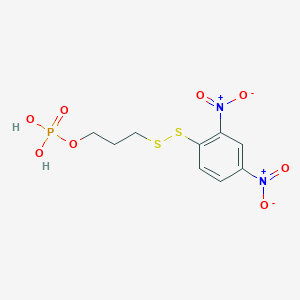

2,4-Dinitrophenyl 3-phosphopropyl disulfide

Vue d'ensemble

Description

2,4-Dinitrophenyl 3-phosphopropyl disulfide is a chemical compound with the molecular formula C₉H₁₁N₂O₈PS₂ and a molecular weight of 370.30 g/mol . This compound is primarily used as a reagent in biochemical research, particularly for controlling the catalytic activity of enzymes and forming mixed disulfides .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitrophenyl 3-phosphopropyl disulfide typically involves the reaction of 2,4-dinitrophenyl disulfide with 3-phosphopropanol under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Analyse Des Réactions Chimiques

Types of Reactions

2,4-Dinitrophenyl 3-phosphopropyl disulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the disulfide bond, yielding thiols.

Substitution: The nitro groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

Enzyme Inhibition Studies

DNP-3-PPD has been utilized in enzyme kinetics studies, particularly focusing on ribonuclease A (RNase A). Research indicates that this compound can modify the active-site residues of enzymes, allowing scientists to probe the mechanisms of enzyme catalysis and inhibition. For instance, it has been shown to act as a chemical switch to regulate RNase A activity, providing insights into enzyme functionality and potential therapeutic applications .

Chemical Biology

In chemical biology, DNP-3-PPD serves as a valuable tool for studying protein interactions and modifications. Its ability to form covalent bonds with thiol groups in proteins makes it an effective reagent for labeling and tracking protein dynamics in cellular systems. This application is crucial for understanding cellular processes and developing targeted therapies .

Drug Development

The compound's reactivity with biological macromolecules positions it as a candidate for drug development. Specifically, its ability to modify enzyme activity can be harnessed to create novel inhibitors or activators for therapeutic purposes. For example, DNP-3-PPD has been explored for its potential in treating diseases linked to enzyme dysregulation .

Diagnostic Tools

DNP-3-PPD can also be incorporated into diagnostic assays due to its reactive nature. By conjugating this compound with biomolecules, researchers can develop sensitive detection methods for various diseases, enhancing the specificity and sensitivity of diagnostic tests .

Adhesives and Coatings

In industrial settings, DNP-3-PPD finds applications in the formulation of adhesives and coatings. Its chemical properties allow it to enhance adhesion characteristics and improve the durability of coatings under various environmental conditions .

Case Study 1: Ribonuclease A Modulation

A study conducted at the University of Wisconsin-Madison examined the effects of DNP-3-PPD on RNase A activity. The results demonstrated that specific modifications at the active site could significantly alter enzymatic function, providing a framework for designing more effective enzyme inhibitors .

Case Study 2: Drug Development Pipeline

Another investigation focused on utilizing DNP-3-PPD in drug design aimed at targeting specific diseases characterized by enzyme malfunction. The study outlined how modifications using DNP-3-PPD could lead to promising candidates for further development in clinical settings .

Mécanisme D'action

The compound exerts its effects by forming mixed disulfides with thiol groups on enzymes, thereby modulating their catalytic activity. This reversible modification allows researchers to study enzyme mechanisms and interactions in detail . The molecular targets include cysteine residues on enzymes, and the pathways involved are primarily related to redox reactions and enzyme regulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dinitrophenyl disulfide: Lacks the phosphopropyl group, making it less versatile in enzyme modification.

3-Phosphopropyl disulfide: Does not contain the dinitrophenyl group, limiting its use in specific biochemical applications.

Uniqueness

2,4-Dinitrophenyl 3-phosphopropyl disulfide is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and applications compared to its similar counterparts .

Activité Biologique

2,4-Dinitrophenyl 3-phosphopropyl disulfide (DNP-3-PDS) is a compound of significant interest in biochemical research due to its unique structural properties and biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Chemical Structure and Synthesis

DNP-3-PDS is characterized by a dinitrophenyl group attached to a phosphopropyl disulfide moiety. The synthesis of this compound typically involves the reaction of dinitrophenol with phosphopropyl disulfide under controlled conditions. The reaction scheme can be summarized as follows:

- Formation of the Disulfide Linkage : The phosphopropyl disulfide is synthesized from appropriate thiols.

- Nitration : The dinitrophenyl group is introduced via nitration of phenolic compounds.

- Coupling Reaction : The final product is obtained through a coupling reaction between the dinitrophenol and the phosphopropyl disulfide.

DNP-3-PDS exhibits several biological activities primarily through its interaction with enzymes and cellular components:

- Enzyme Inhibition : DNP-3-PDS acts as an inhibitor for various enzymes, particularly ribonucleases. It modifies active site residues, leading to a decrease in enzymatic activity. This property has been utilized in studies to understand enzyme mechanisms and regulation .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cells, leading to increased ROS levels. This mechanism is critical in understanding its cytotoxic effects on cancer cells .

Case Studies

- Inhibition of Ribonuclease A : Research demonstrated that DNP-3-PDS significantly inhibits ribonuclease A activity by modifying the active-site lysine residue, which is crucial for catalysis. In vitro assays revealed that the inhibition could be reversed, indicating potential therapeutic applications in controlling enzyme activity .

- Cytotoxic Effects on Cancer Cells : A study conducted on various cancer cell lines showed that DNP-3-PDS induced apoptosis through ROS generation. The compound's ability to disrupt cellular redox balance was linked to its cytotoxic properties, making it a candidate for further investigation in cancer therapy .

Data Table: Biological Activities of DNP-3-PDS

| Activity Type | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits ribonuclease A | |

| Oxidative Stress | Induces ROS generation | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Research Findings

Recent studies have focused on the dual role of DNP-3-PDS as both an inhibitor and a potential therapeutic agent:

- Catalytic Control : DNP-3-PDS has been utilized as a tool for controlling enzyme activity in biochemical assays. Its reversible inhibition mechanism allows researchers to study enzyme kinetics and substrate interactions effectively .

- Therapeutic Potential : Given its cytotoxic effects on tumor cells, DNP-3-PDS is being explored for its potential use in targeted cancer therapies. Further research is needed to elucidate its safety profile and efficacy in vivo .

Propriétés

IUPAC Name |

3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N2O8PS2/c12-10(13)7-2-3-9(8(6-7)11(14)15)22-21-5-1-4-19-20(16,17)18/h2-3,6H,1,4-5H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNKTODOBIDEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])SSCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N2O8PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394378 | |

| Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280135-96-8 | |

| Record name | 3-[(2,4-dinitrophenyl)disulfanyl]propyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.